An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpyridine
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Bromo-3-phenylpyridine is a heterocyclic aromatic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a bromine atom at the 2-position and a phenyl group at the 3-position of the pyridine ring, imparts specific reactivity and potential for derivatization. This document provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-3-phenylpyridine, its synthesis, reactivity, and potential applications in drug development, supported by experimental data and procedural outlines.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 2-Bromo-3-phenylpyridine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| CAS Number | 32864-29-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₈BrN | [2][3][6] |
| Molecular Weight | 234.09 g/mol | [3][4][6] |
| Molar Mass | 234.096 g/mol | [2] |
| Predicted Boiling Point | 321.3 ± 22.0 °C at 760 mmHg | [6] |
| Predicted Density | 1.426 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 0.41 ± 0.10 | [6] |
| SMILES | BrC1=NC=CC=C1C1=CC=CC=C1 | |
| InChIKey | BCKWPWFSMVGPRC-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings.
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¹³C NMR: The carbon NMR spectrum will display signals for the 11 carbon atoms of the molecule. The carbon attached to the bromine atom (C2) would appear at a characteristic chemical shift, influenced by the halogen's electronegativity and anisotropic effects.
Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Infrared (IR) Spectroscopy:
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The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic systems (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (usually found in the lower frequency region of the spectrum).
A general workflow for the spectroscopic analysis of a small organic molecule like 2-Bromo-3-phenylpyridine is outlined below.
Synthesis and Reactivity
2-Bromo-3-phenylpyridine is primarily used as an intermediate in organic synthesis.[1] Its reactivity is dictated by the pyridine ring, which is electron-deficient, and the presence of the bromo and phenyl substituents.
Synthesis: While specific, detailed protocols for the synthesis of 2-Bromo-3-phenylpyridine are not extensively documented in the provided results, a common method for creating similar biaryl compounds is the Suzuki cross-coupling reaction. This would likely involve the reaction of a dihalopyridine with phenylboronic acid. For instance, a plausible synthetic route could be the coupling of 2,3-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst.
A generalized workflow for a Suzuki cross-coupling synthesis is presented below.
Reactivity: The bromine atom at the 2-position is susceptible to nucleophilic substitution and is a key site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[7] The pyridine nitrogen can act as a ligand for metal catalysts, which can direct C-H activation reactions at the ortho-position of the phenyl ring.[8]
Experimental Protocols
Detailed experimental protocols for specific reactions involving 2-Bromo-3-phenylpyridine are often proprietary or published within specific research articles. However, a general protocol for a related reaction, the diazotization-bromination of an aminopyridine to a bromopyridine, provides insight into the synthetic chemistry of such compounds.
Example Protocol: Synthesis of 2-Bromopyridine via Diazotization This protocol is for a related compound but illustrates the general laboratory procedures that could be adapted.[9]
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Reaction Setup: 2-Aminopyridine (1.0 mole) is added to 48% hydrobromic acid (4.4 moles) at -10 °C.
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Perbromide Formation: Bromine (2.1 moles) is added to the 2-aminopyridine hydrobromide solution at -10 °C to form the "perbromide".
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Diazotization: A solution of sodium nitrite (2.2 moles) in water is added over approximately 2 hours at -5 °C. Nitrogen gas evolves during this period.
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Completion: The reaction mixture is stirred for 2 hours at 0° to 20 °C to complete the diazotization.
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Liberation of Product: The 2-bromopyridine product is liberated by the addition of 50% sodium hydroxide at 0 °C.
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Workup: The product would then be extracted, dried, and purified, typically by distillation or chromatography.
Biological Activity and Drug Development Potential
While specific biological activities for 2-Bromo-3-phenylpyridine are not extensively detailed, the broader class of phenylpyridine derivatives has shown significant potential in drug discovery.[10]
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Anticancer Activity: Phenylpyridine scaffolds are being investigated as inhibitors of key signaling proteins in cancer, such as Cyclin-Dependent Kinase 2 (CDK2).[11] Inhibition of CDK2 can disrupt the cell cycle and lead to apoptosis in cancer cells.
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Antimicrobial and Other Activities: Pyridine derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antioxidant effects.[10] The 2-bromo-pyridine moiety, in particular, is a versatile starting point for synthesizing compounds with potential anticancer and antimicrobial properties.[12]
The logical relationship of a kinase inhibitor, a potential application for derivatives of 2-Bromo-3-phenylpyridine, is shown below.
Conclusion
2-Bromo-3-phenylpyridine is a synthetically versatile molecule with significant potential as a scaffold in the development of novel therapeutic agents. Its well-defined chemical properties and reactive sites allow for predictable transformations and the generation of diverse chemical libraries. Further research into its biological activities and the development of efficient, scalable synthetic routes will continue to enhance its value to the scientific and drug development communities.
References
- 1. 2-BROMO-3-PHENYLPYRIDINE | 32864-29-2 [chemicalbook.com]
- 2. 2-BROMO-3-PHENYLPYRIDINE | CAS 32864-29-2 [matrix-fine-chemicals.com]
- 3. synchem.de [synchem.de]
- 4. 2-Bromo-3-phenylpyridine - [sigmaaldrich.com]
- 5. 32864-29-2 | 2-Bromo-3-phenylpyridine | Tetrahedron [thsci.com]
- 6. chembk.com [chembk.com]
- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
